![molecular formula C9H18ClNO2 B1419453 2-chloro-N-[2-(3-methylbutoxy)ethyl]acetamide CAS No. 1193389-69-3](/img/structure/B1419453.png)
2-chloro-N-[2-(3-methylbutoxy)ethyl]acetamide
Overview
Description
2-chloro-N-[2-(3-methylbutoxy)ethyl]acetamide, also known as 2-chloro-N-ethyl-3-methoxybutanamide, is an organic compound which is widely used in the scientific research field. It is a colorless solid which is soluble in water, ethanol, and methanol. This compound is used in the synthesis of various compounds, as well as in the development of drugs and pharmaceuticals. Furthermore, it has been used in the study of biochemical and physiological effects, as well as in lab experiments.
Scientific Research Applications
Antimicrobial Activity
This compound has been studied for its potential in combating microbial infections. It has shown appreciable antibacterial activity against both Gram-positive and Gram-negative bacteria . However, it does not exhibit significant antifungal activity, which suggests its selective efficacy could be beneficial in targeting specific bacterial infections without harming beneficial fungi.
Anticancer Properties
Researchers have explored the use of this molecule in the synthesis of compounds with anticancer activity. For instance, derivatives of 2-chloro-N-phenyl acetamides have been synthesized and screened for their anti-cancer activity against various cell lines, including breast, cervical, and lung adenocarcinoma, showing promising results .
Analgesic Applications
In the quest for safer pain management options, analogs of acetaminophen (APAP) have been developed using a similar chloroacetamide structure. These analogs maintain an analgesic profile while significantly reducing the characteristic hepatotoxicity associated with APAP. This could lead to the development of new pain relievers that are both effective and safer for long-term use .
Proteomics Research
The compound is available for purchase as a biochemical for proteomics research, indicating its use in the study of proteins and their functions. This could involve investigating protein expression, interaction, and the overall dynamics within the proteome .
Synthesis of Fluconazole Analogs
Fluconazole, a well-known antifungal agent, has analogs designed by replacing one of its triazole moieties with different heterocyclic moieties. The compound could be used in the synthesis of such analogs, contributing to the development of new antifungal medications .
Development of New Antifungal Agents
Continuing the search for effective antifungal agents, a series of fluconazole analogs were designed, wherein the compound served as a precursor. These new chemical entities were screened against various fungi, and some were found to be potent inhibitors of Candida strains .
properties
IUPAC Name |
2-chloro-N-[2-(3-methylbutoxy)ethyl]acetamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18ClNO2/c1-8(2)3-5-13-6-4-11-9(12)7-10/h8H,3-7H2,1-2H3,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YRVLRCSNGCAXSF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCOCCNC(=O)CCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.70 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-chloro-N-[2-(3-methylbutoxy)ethyl]acetamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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